molecular formula C17H23NO3 B1327304 Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898775-27-4

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate

Cat. No.: B1327304
CAS No.: 898775-27-4
M. Wt: 289.4 g/mol
InChI Key: RWDMKNZAFAVZAT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate is a synthetic organic compound with a complex molecular structure It contains an ester functional group, a ketone group, and a pyrrolidine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate typically involves a multi-step process. One common method starts with the reaction of 2-(pyrrolidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester and ketone groups can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the construction of more complex molecules.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-4-phenylbutyrate: Lacks the pyrrolidine ring, making it less versatile in biological applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl 4-oxo-4-[2-(morpholinomethyl)phenyl]butyrate: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its binding properties and biological activity.

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the realms of medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an α-ketoester. Its molecular formula is C12H15NO3C_{12}H_{15}NO_3, and it has a molecular weight of approximately 225.25 g/mol. The compound features a pyrrolidine moiety which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H15NO3C_{12}H_{15}NO_3
Molecular Weight225.25 g/mol
Boiling Point132 °C (approx.)
Density1.091 g/mL
Flash Point>230 °F

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted that certain structural analogs demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The presence of the pyrrolidine ring enhances interaction with microbial targets, potentially disrupting cell wall synthesis or function.

Anticancer Properties

The compound's derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, a derivative exhibited moderate cytotoxicity against human epithelial lung carcinoma cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may influence signaling cascades related to apoptosis and cell cycle regulation.
  • Interaction with Cellular Targets : The pyrrolidine group likely facilitates binding to specific receptors or enzymes, enhancing the compound's efficacy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving α-ketoesters and amines. Notably, the use of biocatalysts such as Saccharomyces cerevisiae has been reported to improve yields and selectivity in synthesizing optically active forms of the compound .

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A case study demonstrated that a synthesized derivative effectively inhibited the growth of Candida albicans with an IC50 value lower than 10 μg/mL .
  • Anticancer Activity : Another study found that derivatives showed significant inhibition of proliferation in breast cancer cell lines, suggesting potential as therapeutic agents .

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(pyrrolidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDMKNZAFAVZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643680
Record name Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-27-4
Record name Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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